Lipophilicity Shift: Computed LogP of 196925-51-6 vs. Frentizole (Non-Chlorinated Analog)
A critical differentiator for scientific selection is the significantly increased lipophilicity of 1-(3,4-Dichlorophenyl)-3-(6-methoxy-1,3-benzothiazol-2-yl)urea compared to its non-chlorinated parent analog, Frentizole. The target compound has a computed XLogP3-AA of 4.5, whereas Frentizole has a value of 3.2 [1][2]. This is a direct consequence of the 3,4-dichloro substitution.
| Evidence Dimension | Computed Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 4.5 |
| Comparator Or Baseline | Frentizole (CAS 26130-02-9): 3.2 |
| Quantified Difference | A LogP increase of 1.3 units |
| Conditions | In silico prediction using XLogP3 algorithm, PubChem 2021 release [1][2]. |
Why This Matters
A 1.3 LogP unit increase indicates a roughly 20-fold higher predicted partition coefficient, which directly impacts procurement decisions for assays where membrane permeability, non-specific binding, or aqueous solubility are critical variables.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 473564, 1-(3,4-Dichlorophenyl)-3-(6-methoxy-1,3-benzothiazol-2-yl)urea. https://pubchem.ncbi.nlm.nih.gov/compound/196925-51-6. Accessed 2026-05-03. View Source
- [2] National Center for Biotechnology Information. PubChem Compound Summary for CID 181575, Frentizole. https://pubchem.ncbi.nlm.nih.gov/compound/181575. Accessed 2026-05-03. View Source
